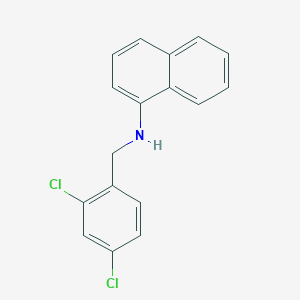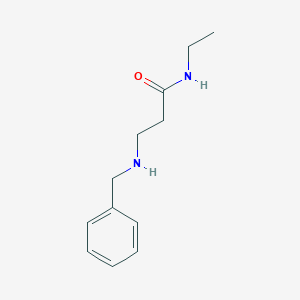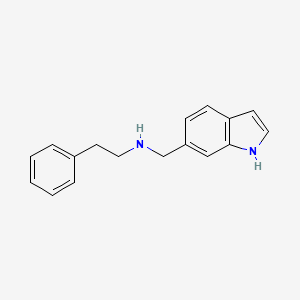![molecular formula C21H29NO2 B1385281 N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline CAS No. 1040683-70-2](/img/structure/B1385281.png)
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline
Overview
Description
“N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline” is a chemical compound with the molecular formula C21H29NO2 and a molecular weight of 327.46 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C21H29NO2 . This indicates that it contains 21 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources I found. Its molecular weight is 327.46 , and its molecular formula is C21H29NO2 .Scientific Research Applications
Electrochemical Oxidation
Electrochemical oxidation of compounds similar to N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline has been studied, revealing insights into the behavior of phenoxy radicals and phenoxonium ions. This research, conducted by Richards and Evans (1977), shows that oxidation of such compounds leads to a variety of products, highlighting the complexity of electrochemical reactions involving tert-butyl compounds (Richards & Evans, 1977).
Antioxidant Effects
Studies on antioxidants like 2(3)-tert-butyl-4-hydroxyanisole, which share structural similarities with this compound, have explored their effects on various biological processes. Rao et al. (1984) found that such antioxidants can markedly inhibit hepatic tumorigenesis, providing valuable insights into the potential medicinal applications of tert-butyl compounds (Rao et al., 1984).
Directed Lithiation
The directed lithiation of compounds containing tert-butyl groups has been researched, as shown in a study by Smith, El‐Hiti, and Alshammari (2013). This process involves the selective introduction of lithium atoms into specific positions within molecules, which is significant for the development of new chemical syntheses and understanding molecular interactions (Smith, El‐Hiti, & Alshammari, 2013).
Synthesis and Cyclization Reactions
Gao Wen-tao (2008) investigated the one-pot synthesis and subsequent cyclization of tert-butyl-phenoxy-methyl-quinoline-3-carboxylic acids. This research sheds light on the complex chemical reactions and synthesis methods involving tert-butyl groups, which is relevant for pharmaceutical and organic chemistry (Gao Wen-tao, 2008).
X-Ray and DFT Analyses
Studies involving X-ray and DFT analyses of tert-butyl compounds, such as those conducted by Çolak et al. (2021), provide detailed insights into the molecular structures and stability of such compounds. This research is crucial for understanding the physical and chemical properties of molecules containing tert-butyl groups (Çolak et al., 2021).
Catalytic Carbonylation
Research by Fördős et al. (2009) on the catalytic carbonylation of compounds using tert-butyl groups has implications for industrial chemistry and synthesis processes. This research provides valuable information on the efficient production of complex molecules (Fördős et al., 2009).
19F NMR Applications
Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline and studied its application in 19F NMR, demonstrating the utility of tert-butyl compounds in advanced spectroscopy techniques (Tressler & Zondlo, 2014).
Gas-phase Elimination Kinetics
The study of gas-phase elimination kinetics of tert-butyl compounds by Herize et al. (1999) contributes to the understanding of chemical reaction mechanisms and kinetics, particularly in the context of environmental chemistry (Herize et al., 1999).
properties
IUPAC Name |
N-[2-(2-tert-butylphenoxy)ethyl]-2-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-16(2)24-20-13-9-7-11-18(20)22-14-15-23-19-12-8-6-10-17(19)21(3,4)5/h6-13,16,22H,14-15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHRNXLUGFIKGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NCCOC2=CC=CC=C2C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385206.png)
![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanohydrazide](/img/structure/B1385208.png)
![3-[(2-Methoxyethyl)amino]propanohydrazide](/img/structure/B1385209.png)

![N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide](/img/structure/B1385212.png)
![[4-(4,5-Dimethyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385213.png)



![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline](/img/structure/B1385218.png)
